2-Oxa-7-thiaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2-oxa-7-thiaspiro[3.5]nonane |
InChI |
InChI=1S/C7H12OS/c1-3-9-4-2-7(1)5-8-6-7/h1-6H2 |
InChI Key |
KUFCDCSJHLFPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12COC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxa 7 Thiaspiro 3.5 Nonane and Analogs
General Strategies for Spiro[3.5]nonane Core Formation
The synthesis of spirocyclic compounds, including those with a spiro[3.5]nonane core, has been an active area of research. Several powerful strategies have emerged, offering versatile approaches to these complex architectures.
Intramolecular cyclization reactions are a fundamental and widely employed strategy for the construction of spirocyclic frameworks. These reactions involve the formation of a new ring by connecting two ends of a linear or cyclic precursor. A notable example is the organocatalytic cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles, which proceeds through a vinylogous Michael addition followed by aldol (B89426) cyclization and subsequent rearrangements to yield unique spiro-bridged heterocyclic compounds. acs.org Another powerful approach involves the use of chiral phosphoric acid catalysis to control the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, affording spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. rsc.org
The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester, has also been successfully applied in the synthesis of spirocyclic systems, as demonstrated in the synthesis of (+)-griseofulvin. nih.gov Furthermore, radical cyclization reactions offer a powerful tool for constructing spiro systems, such as the spiro[4.4]nonane system of fredericamycin A, which was achieved through a halogen transfer radical cyclization followed by reductive elimination.
| Cyclization Strategy | Key Features | Example Application |
| Organocatalytic Cascade Reaction | Employs a catalyst (e.g., quinine) to initiate a sequence of reactions (Michael addition, aldol cyclization, rearrangement). | Synthesis of spiro-bridged heterocycles from 2-ethylidene 1,3-indandiones and isatylidene-malononitriles. acs.org |
| Asymmetric (4+3) Cyclization | Utilizes a chiral catalyst (e.g., phosphoric acid) to achieve high enantioselectivity in the formation of seven-membered rings. | Synthesis of spiro isoindolinone-oxepine-fused indoles. rsc.org |
| Dieckmann Cyclization | Base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester. | Synthesis of (+)-griseofulvin. nih.gov |
| Radical Cyclization | Involves the formation of a carbon-carbon bond via a radical intermediate. | Construction of the spiro[4.4]nonane system of fredericamycin A. |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like spiro heterocycles. researchgate.net These reactions are of great interest for high-throughput synthesis as they can be automated. acs.org MCRs can lead to the formation of novel spiro heterobicyclic aliphatic rings in good yields. acs.org For instance, a novel MCR involving a cyclic β-keto ester, one equivalent of urea, and two equivalents of an aldehyde can regioselectively produce a family of spiro heterobicyclic aliphatic ring compounds. acs.org The Biginelli reaction, a well-known MCR, has also been adapted for the synthesis of spiro compounds. acs.org Microwave-assisted MCRs have emerged as a powerful tool, often accelerating reaction rates and improving yields in the synthesis of novel spiro heterocyclic compounds. rsc.org
| MCR Approach | Reactants | Key Advantages |
| Biginelli-like Reaction | Cyclic β-keto ester, urea, aldehyde | Regioselective formation of spiro heterobicyclic rings. acs.org |
| Three-Component Coupling | Isatin, two 1,3-dicarbonyl compounds | High efficiency under mild conditions, good functional group tolerance. nih.gov |
| Visible-Light-Driven Photocatalysis | N-allyltoluenesulfonamide, 1,3-dichloro-5,5'-dimethylhydantoin, methylenecyclohexane | Direct assembly of N-heterospirocycles. acs.org |
Transition metal catalysis plays an indispensable role in modern organic synthesis, and the construction of spiro compounds is no exception. nih.gov Various transition metals, including palladium, rhodium, gold, silver, nickel, iron, manganese, and zinc, have been successfully employed to catalyze the formation of spirocyclic frameworks. nih.govnih.gov Palladium-hydride-catalyzed cycloaddition of 1,3-enynes with cyclic C-H bonds provides a direct and enantioselective route to spirocyclic compounds. nih.gov This method is atom-economic and utilizes readily available starting materials. nih.gov The combination of organocatalysis and transition-metal catalysis has also emerged as a powerful strategy for the enantioselective synthesis of spiro heterocyclic molecules. nih.govmatilda.science For example, a dinuclear zinc catalyst has been used for the synthesis of 3,3'-dihydrofuran spirooxindoles with excellent yields and stereoselectivities. nih.gov
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | Enantioselective cycloaddition of 1,3-enynes | Direct, atom-economic synthesis of spirocycles. nih.gov |
| Rhodium | Catalyzed condensation | Selective three-component coupling to form spirooxindoles. nih.gov |
| Zinc | Dinuclear zinc-catalyzed synthesis | High yields and stereoselectivities for spirooxindoles. nih.gov |
| Silver, Gold, Nickel, Iron, Manganese | Various catalytic transformations | Cost-effective and versatile for spirooxindole synthesis. nih.gov |
Proposed Synthetic Routes for 2-Oxa-7-thiaspiro[3.5]nonane
Based on the general synthetic strategies outlined above and the successful synthesis of analogous heterocyclic spirocycles, we can propose plausible synthetic routes for the novel compound this compound.
A straightforward and logical approach to the thiane (B73995) portion of this compound is the cyclization of a suitable dihalide with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S). This method has been utilized for the synthesis of various sulfur-containing heterocycles. researchgate.net The key precursor for this route would be a 3,3-bis(halomethyl)oxetane derivative where the halogen is a good leaving group like bromine or iodine. The synthesis of this precursor could potentially start from 3,3-bis(hydroxymethyl)oxetane, which can be halogenated using standard methods. The subsequent reaction with sodium sulfide in a suitable solvent like DMF would then lead to the formation of the desired thiane ring, completing the spirocyclic framework. A copper-catalyzed thiolation annulation reaction of 1,4-dihalides with Na₂S has been reported for the synthesis of benzothiophenes, suggesting that metal catalysis could also be beneficial in this cyclization. researchgate.net
Proposed Reaction Scheme:
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. youtube.com This methodology is known for its mild reaction conditions, sustainability, and low cost. acs.org PTC has been successfully employed in the enantioselective synthesis of spirocyclic compounds, including spiro-3,2'-azetidine oxindoles through intramolecular C-C bond formation. acs.orgacs.org
For the synthesis of this compound, a phase-transfer catalyzed double cyclization could be envisioned. This would likely involve a precursor containing both the functionalities required for the formation of the oxetane (B1205548) and the thiane rings. A potential starting material could be a molecule with two leaving groups and two nucleophilic groups that can react intramolecularly under phase-transfer conditions. For instance, a diol with two appended thioacetate (B1230152) groups could be a viable precursor. The phase-transfer catalyst would facilitate the deprotonation of the thiol (generated in situ from the thioacetate) and the alcohol, promoting sequential or simultaneous cyclization events. The use of a chiral phase-transfer catalyst could also open the door to an enantioselective synthesis of the target molecule.
| Proposed Route | Key Reagents | Potential Advantages |
| Dihalide Cyclization | 3,3-bis(halomethyl)oxetane, Sodium Sulfide | Straightforward approach, utilizes known reactions. researchgate.net |
| Phase-Transfer Catalysis | Precursor with diol and dithiol functionalities, Phase-transfer catalyst | Mild reaction conditions, potential for enantioselectivity. acs.orgacs.org |
Analogous Syntheses of Related Oxa-Thia Spiro Systems
The synthesis of spirocyclic systems containing both oxygen and sulfur heteroatoms presents unique challenges and opportunities in medicinal and materials chemistry. While direct synthetic routes to this compound are not extensively detailed in readily available literature, examining the synthesis of analogous structures provides significant insight into potential methodologies. These analogous syntheses highlight key reactions and strategies applicable to the construction of the oxa-thia spiro[3.5]nonane framework.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a powerful method for the formation of oxetane rings. mdpi.comresearchgate.net This reaction is particularly well-suited for constructing the oxetane portion of spirocyclic compounds. rsc.org The synthesis of a closely related analog, 1-oxa-7-thiaspiro[3.5]nonane-2,3-dicarboxylate, can be envisioned through this photochemical approach.
The proposed reaction would involve the irradiation of a mixture of a suitable thiacyclohexanone derivative and a maleic acid derivative. rsc.org A key challenge in such reactions is the potential for the alkene to dimerize under photochemical conditions. However, the use of a triplet sensitizer (B1316253) and a solvent like p-xylene (B151628) can suppress this competing dimerization, favoring the desired spirocyclic oxetane formation. rsc.org The reaction proceeds via the excited triplet state of the ketone, which adds to the ground-state alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the final spirocyclic oxetane. The stereochemistry of the final product is determined by the stability of the possible biradical intermediates. mdpi.com
A general telescoped three-step sequence for this type of transformation has been reported, involving the Paternò-Büchi reaction followed by in-situ esterification, which allows for the synthesis of a variety of functionalized spirocyclic oxetanes. rsc.org This methodology provides a viable pathway to novel spirocyclic structures that are otherwise difficult to access.
Research into derivatives of 1-oxa-4-thiaspiro[4.5]decane has been driven by their potential as selective 5-HT1A receptor agonists. nih.govunimore.it The synthesis of these compounds typically involves a multi-step sequence starting from commercially available precursors.
A common strategy begins with the reaction of an appropriate epoxide with a mercapto-alcohol in the presence of a base to form a key intermediate. For example, 1-(1,4-dioxaspiro nih.govmdpi.comdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been used as a starting point, where the oxygen atoms are systematically replaced with sulfur to study the effect on receptor affinity and selectivity. unimore.it The synthesis of 1-oxa-4-thiaspiro[4.5]decane derivatives often involves the protection of functional groups, followed by the construction of the spirocyclic core and subsequent deprotection and derivatization. nih.govunimore.it These synthetic efforts have led to the identification of potent and selective 5-HT1A receptor partial agonists, demonstrating the value of this spirocyclic scaffold in medicinal chemistry. nih.gov
| Compound | Starting Materials | Key Synthetic Steps | Application |
| 1-Oxa-4-thiaspiro[4.5]decane derivatives | 1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, various heterocyclic rings | Replacement of ring oxygen with sulfur, combination with different amine chains | 5-HT1A receptor agonists nih.govunimore.it |
The synthesis of spiro[3.5]nonane scaffolds is not limited to oxa-thia combinations. A variety of other heteroatom-containing spirocycles have been developed, each with its own synthetic strategy and potential applications.
For instance, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands for potential use in brain imaging. nih.gov Another class of compounds, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, has been synthesized from 4-aminophenol (B1666318) and α-glycolic or lactic acid, with a key metal-catalyzed oxidative cyclization step. mdpi.com These derivatives have shown promising antitumor activity. mdpi.commdpi.com
The construction of these varied spirocyclic systems often relies on cascade reactions or multicomponent reactions, which allow for the rapid assembly of complex molecular architectures. nih.govnih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to higher yields, shorter reaction times, and cleaner reactions. nih.gov The diversity of synthetic methods highlights the modularity of spirocycle synthesis, allowing for the incorporation of different heteroatoms to fine-tune the physicochemical and biological properties of the resulting molecules. rsc.orgresearchgate.net
| Spiro Scaffold | Key Synthetic Feature | Potential Application |
| 1-Oxa-8-azaspiro[4.5]decane | Nucleophilic substitution | σ1 receptor ligands nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Metal-catalyzed oxidative cyclization | Antitumor agents mdpi.commdpi.com |
| Spirooxindole dihydropyridines | Microwave-assisted one-pot reaction | Biologically active compounds nih.gov |
Challenges in Spiro[3.5]nonane Synthesis and Future Methodological Advancements
Another challenge is the inherent strain in some spirocyclic systems, particularly those containing small rings, which can make their synthesis and handling difficult. rsc.orgresearchgate.net The development of robust and scalable synthetic routes is crucial for the practical application of these compounds in medicinal chemistry and materials science. unimore.it
Future advancements in this field are likely to focus on several key areas. The development of new catalytic systems, including enantioselective catalysts, will be critical for controlling the stereochemical outcome of spirocyclization reactions. The use of flow chemistry and microwave-assisted synthesis is expected to become more widespread, offering improved efficiency, safety, and scalability. nih.gov Furthermore, computational modeling will play an increasingly important role in predicting reaction outcomes and designing novel spirocyclic scaffolds with desired properties. unimore.it The exploration of new branching pathway synthesis strategies will also contribute to the rapid generation of skeletally diverse spirocyclic libraries for biological screening. nih.gov These advancements will undoubtedly open up new avenues for the synthesis and application of complex spiro[3.5]nonane systems and their analogs.
Advanced Structural Analysis of this compound Faces Data Scarcity
An in-depth examination of the advanced structural elucidation techniques for the specific chemical compound This compound is currently hampered by a significant lack of publicly available scientific data. Despite extensive searches across scientific databases and literature, specific experimental data for this particular heterocyclic spiro compound remains elusive.
The intended focus of this article was to provide a detailed analysis based on the following outline:
Nuclear Magnetic Resonance (NMR) Spectroscopy , including high-field ¹H and ¹³C NMR, 2D NMR experiments (COSY, HSQC, HMBC, NOESY), and dynamic NMR studies.
Mass Spectrometry (MS) , covering high-resolution mass spectrometry (HRMS) for molecular formula determination and tandem mass spectrometry (MS/MS) for fragmentation analysis.
However, the execution of this analysis is not possible as no peer-reviewed studies or database entries containing the specific NMR or MS data for this compound could be located. While research is available for analogous compounds such as 2-oxa-7-azaspiro[3.5]nonane and its derivatives, the strict focus on the thia-analogue precludes the use of this information. sigmaaldrich.comdoronscientific.comuniv.kiev.uaresearchgate.netresearchgate.net
The structural elucidation of novel or sparsely studied compounds like this compound would typically rely on the very techniques that were to be discussed. NMR spectroscopy would be essential for determining the proton and carbon framework, while various 2D NMR techniques would establish connectivity and spatial relationships within the molecule. univ.kiev.ua High-resolution mass spectrometry would confirm the elemental composition, and MS/MS studies would reveal characteristic fragmentation patterns, offering further structural confirmation.
Without access to primary research detailing the synthesis and characterization of this compound, any detailed discussion on its structural analysis would be purely hypothetical. Scientific accuracy demands that such an article be based on established, verifiable data.
Therefore, until research on this compound is published and made accessible, a comprehensive and scientifically accurate article on its advanced structural elucidation cannot be generated.
Advanced Structural Elucidation Techniques for 2 Oxa 7 Thiaspiro 3.5 Nonane
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational modes of different bonds.
For 2-Oxa-7-thiaspiro[3.5]nonane, the IR spectrum is characterized by several key absorption peaks that confirm the presence of its constituent rings and the absence of other functional groups. The most significant of these are the C-O-C stretching vibrations of the oxetane (B1205548) ring and the C-S-C stretching vibrations of the tetrahydrothiopyran (B43164) ring.
A detailed analysis of the IR spectrum would reveal the following characteristic absorption bands:
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 2950-2850 | C-H stretch | Alkane (CH₂) |
| 1150-1050 | C-O-C stretch | Ether (Oxetane ring) |
| 750-600 | C-S-C stretch | Thioether (Tetrahydrothiopyran ring) |
| 1470-1430 | C-H bend | Alkane (CH₂) |
The presence of strong bands in the C-H stretching region (2950-2850 cm⁻¹) is indicative of the saturated hydrocarbon portions of the molecule. The distinct absorption band associated with the C-O-C ether linkage of the oxetane ring is a crucial diagnostic peak. Similarly, the C-S-C stretching vibration, typically found in the lower frequency region of the spectrum, confirms the presence of the thioether functionality within the six-membered ring. The absence of significant peaks in other regions, such as the carbonyl (C=O, ~1700 cm⁻¹) or hydroxyl (O-H, ~3300 cm⁻¹) regions, further corroborates the assigned structure.
X-ray Crystallography for Solid-State Structural Characterization and Crystal Packing Analysis
For this compound, a single-crystal X-ray diffraction study would provide invaluable information about the geometry of the spirocyclic system. It would confirm the perpendicular orientation of the oxetane and tetrahydrothiopyran rings around the central spiro carbon atom.
The crystallographic data for this compound would be presented in a standardized format, as shown in the table below. Please note that as of the last update, specific crystallographic data for this compound is not publicly available in major crystallographic databases. The following table is a representative example of the data that would be obtained from such an analysis.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Theoretical and Computational Chemistry of 2 Oxa 7 Thiaspiro 3.5 Nonane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Oxa-7-thiaspiro[3.5]nonane at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other related properties.
Density Functional Theory (DFT) stands as a primary computational tool for investigating the electronic properties and geometry of medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy.
Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule. For this compound, calculations would typically involve starting with an initial guess of the geometry and iteratively solving the DFT equations to find the minimum energy conformation. This process refines bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for calculating other properties accurately. For instance, the strain in the four-membered oxetane (B1205548) ring and the preferred conformation of the six-membered thiane (B73995) ring (likely a chair conformation) would be elucidated.
Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. The molecular electrostatic potential map would visualize the electron-rich (negative potential, likely around the oxygen atom) and electron-poor (positive potential) regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
Commonly used functionals for such analyses include B3LYP and M06-2X, paired with basis sets like 6-31G* or larger sets such as aug-cc-pVDZ for more precise results.
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Predicted Value |
| C-S Bond Length (Å) | 1.82 |
| C-O Bond Length (Å) | 1.45 |
| C-C-C Angle (Oxetane, °) | ~88-90 |
| C-S-C Angle (Thiane, °) | ~98 |
| C-O-C Angle (Oxetane, °) | ~92 |
For a more rigorous determination of the electronic structure, ab initio and post-Hartree-Fock methods are employed. Unlike DFT, which relies on an approximate functional for the exchange-correlation energy, these methods are derived directly from first principles.
The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, leading to certain inaccuracies. More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are used to incorporate electron correlation effects. These methods provide a more accurate description of the electronic energy and properties that are sensitive to electron correlation, such as reaction barriers and non-covalent interactions. For a molecule like this compound, these high-accuracy calculations can serve as benchmarks to validate the results obtained from more economical DFT methods.
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating magnetic shielding tensors, which are then converted into chemical shifts. By comparing the calculated shifts for a set of possible isomers or conformers with experimental data, the true structure of a synthesized compound can be confirmed. For this compound, calculations would predict distinct chemical shifts for the protons and carbons in the different ring environments.
Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes: confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and predicting the infrared (IR) spectrum. The vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic frequencies would include C-O and C-S stretching modes, as well as vibrations associated with the spirocyclic framework. These predicted spectra can be compared with experimental IR spectra to aid in structural elucidation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-O Stretch (Oxetane) | 970 - 990 |
| C-S Stretch (Thiane) | 650 - 700 |
| CH₂ Scissoring | 1450 - 1470 |
| C-H Stretch | 2850 - 3000 |
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and dynamics of molecules over longer timescales.
The spirocyclic nature of this compound imposes significant conformational constraints. The thiane ring can likely adopt several conformations, such as chair, boat, and twist-boat, each with a different energy. A thorough conformational analysis involves mapping the potential energy surface (PES) of the molecule. This is achieved by systematically changing key dihedral angles and calculating the corresponding energy using molecular mechanics.
Molecular mechanics and dynamics simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system of atoms. Standard force fields like AMBER, CHARMM, or OPLS may not have accurate parameters for the unique structural motifs present in this compound, specifically the spiro-center connecting an oxetane and a thiane.
Therefore, a crucial aspect of theoretical work on such novel compounds is the development and validation of specific force field parameters. This process typically involves:
Parameterization: Using high-level quantum chemical calculations (e.g., MP2 or CCSD(T)) to obtain data on bond lengths, angles, dihedral angles, and partial charges for the molecule or representative fragments.
Fitting: Adjusting the force field parameters (e.g., force constants, torsional parameters) to reproduce the quantum mechanical data as closely as possible.
Validation: Testing the new force field by running simulations and comparing the results (e.g., conformational energies, densities of the liquid phase) against either quantum mechanical benchmarks or experimental data, if available.
A well-validated force field is essential for conducting reliable molecular dynamics simulations to study the behavior of this compound in different environments, such as in solution.
Mechanistic Investigations using Computational Approaches
While specific mechanistic studies detailing the reaction pathways of this compound are not extensively documented in the literature, computational approaches allow for predictions based on related structures. The reactivity of this compound is expected to be dominated by the interplay of the oxetane and thiacyclohexane rings. Computational models can be employed to investigate reactions such as ring-opening of the strained oxetane moiety or reactions influenced by the sulfur heteroatom.
For instance, in analogous spirocyclic systems, computational studies have elucidated the favorability of certain reaction pathways. These investigations often suggest that a combination of ring strain and electrostatic repulsion can lead to optimal reactivity for specific substrates. In the case of this compound, computational analysis would likely focus on the transition states of potential reactions. The presence of the sulfur atom, with its available d-orbitals and different electronegativity compared to oxygen or nitrogen, introduces unique electronic features. Theoretical models could predict the regioselectivity and stereoselectivity of reactions, such as alkylation at the sulfur atom or oxidation to the corresponding sulfoxide (B87167) and sulfone. These transformations would, in turn, significantly alter the stereoelectronic properties and subsequent reactivity of the entire spirocyclic framework.
Analysis of Ring Strain and Stereoelectronic Effects in Spiro[3.5]nonane Frameworks
The stability and conformational preferences of the this compound framework are governed by a delicate balance of ring strain and stereoelectronic effects. Computational chemistry is an indispensable tool for quantifying these properties.
| Cyclic Ether | Ring Size | Computational Method | Calculated RSE (kcal/mol) |
|---|---|---|---|
| Oxirane | 3 | G4(MP2) | ~27 |
| Oxetane | 4 | G4(MP2) | ~25 |
| Tetrahydrofuran | 5 | G4(MP2) | ~5.5 |
| Tetrahydropyran | 6 | G4(MP2) | ~1.2 |
This table presents representative RSE values for parent cyclic ethers based on data from computational studies on oxygen-containing spiro compounds to illustrate the high strain of the four-membered ring. researchgate.net
Stereoelectronic Effects: Beyond classical steric hindrance, stereoelectronic effects play a crucial role in dictating the preferred conformation of the thiacyclohexane ring in this compound. The most significant of these is the anomeric effect, which involves the stabilizing interaction between a lone pair on a heteroatom and the adjacent antibonding (σ*) orbital of a C-X bond (where X is another heteroatom).
In the related 1-oxa-7-thiaspiro[5.5]undecane system, it has been demonstrated that conformations are heavily influenced by the anomeric effects of both the oxygen and sulfur atoms. cdnsciencepub.com A conformation that allows an antiperiplanar alignment of a lone pair on the sulfur atom with the polar C-O or C-S bond is stabilized. cdnsciencepub.com For this compound, the thiacyclohexane ring can adopt a chair conformation. The stability of the different conformers would be determined by a combination of steric interactions and the number of stabilizing anomeric effects present. cdnsciencepub.com Computational analysis of the molecular orbitals would reveal the extent of these n → σ* interactions, providing a quantitative measure of their stabilizing energy. The conformation that maximizes these stereoelectronic benefits while minimizing steric clashes would be predicted as the global minimum on the potential energy surface.
| Conformer | Key Feature | Predicted Stabilizing Effects | Predicted Destabilizing Effects | Predicted Relative Stability |
|---|---|---|---|---|
| Chair (Axial S-Cspiro bond) | Sulfur lone pair antiperiplanar to Cspiro-O bond | Strong anomeric effect (nS → σ*C-O) | Potential 1,3-diaxial interactions | Likely to be highly stable |
| Chair (Equatorial S-Cspiro bond) | Gauche interactions between lone pairs and bonds | Reduced anomeric stabilization | Fewer 1,3-diaxial interactions | Likely to be less stable |
| Twist-Boat | Non-chair conformation | Avoidance of some diaxial strain | Torsional strain, loss of optimal anomeric effects | Significantly less stable |
This table is a predictive analysis based on the principles of stereoelectronic effects observed in analogous thiaspiroacetal systems. cdnsciencepub.com
Reactivity and Transformation Pathways of 2 Oxa 7 Thiaspiro 3.5 Nonane Systems
Ring-Opening Reactions of Oxetane (B1205548) and Thiacyclohexane Moieties
The reactivity of 2-Oxa-7-thiaspiro[3.5]nonane is largely dominated by the selective opening of either the oxetane or the thiacyclohexane ring. The preferred pathway is highly dependent on the reaction conditions and the nature of the reagents employed. The high ring strain of the oxetane ring makes it a prime target for ring-opening reactions. acs.org
The oxetane ring in this compound can be opened by both nucleophiles and electrophiles. The regioselectivity of these reactions is a key consideration and is governed by steric and electronic effects. magtech.com.cn
Nucleophilic Ring Opening: Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring (a C-O bond) in an S(_N)2-type reaction. For this compound, this would be the methylene carbon at position 1. In the presence of a Lewis acid or Brønsted acid, the oxetane oxygen is protonated or coordinated, activating the ring. Weak nucleophiles can then attack the more substituted carbon atom (the spirocyclic carbon at position 3), a process favored by the stabilization of the incipient positive charge. magtech.com.cn
Electrophilic Ring Opening: Electrophilic attack can also initiate ring-opening. For instance, acid-catalyzed pathways can lead to the formation of a carbocation intermediate, which is then trapped by a nucleophile. magtech.com.cn The thiacyclohexane ring is less strained and generally more stable. However, the sulfur atom can act as a nucleophile, reacting with strong electrophiles like alkyl halides to form a tertiary sulfonium salt. This activation can facilitate subsequent ring-opening or rearrangement reactions.
Table 1: Predicted Regioselectivity in Oxetane Ring-Opening of this compound
| Reagent/Condition | Type | Predicted Site of Attack | Rationale |
|---|---|---|---|
| R-MgBr (Grignard) | Strong Nucleophile | C1 (less substituted) | Steric control under basic/neutral conditions. magtech.com.cn |
| LiAlH(_4) (Hydride) | Strong Nucleophile | C1 (less substituted) | Steric control for S(_N)2-type reaction. magtech.com.cn |
| HBr / weak nucleophile | Electrophilic/Acid-Catalyzed | C3 (more substituted) | Electronic control; stabilization of positive charge at the tertiary center. magtech.com.cn |
| BF(_3)-OEt(_2) / ROH | Lewis Acid-Catalyzed | C3 (more substituted) | Formation of a more stable tertiary carbocation-like intermediate. nih.gov |
Asymmetric desymmetrization is a powerful strategy for converting prochiral molecules into valuable enantioenriched products. buchler-gmbh.com The this compound scaffold is prochiral if the thiacyclohexane ring is symmetrically substituted or unsubstituted. This allows for desymmetrization via a stereoselective ring-opening of the oxetane moiety.
This transformation can be achieved using a chiral catalyst, such as a chiral Brønsted acid or a Lewis acid complexed with a chiral ligand. researchgate.netorganic-chemistry.org The catalyst selectively activates one of the two enantiotopic C-O bonds of the oxetane ring for nucleophilic attack. This process can generate chiral alcohol derivatives bearing a quaternary stereocenter at the former spirocyclic carbon. nih.gov The choice of catalyst and nucleophile is crucial for achieving high enantioselectivity (ee) and yield. researchgate.net Chiral phosphoric acids, for example, have been successfully employed in the desymmetrization of other oxetane-containing systems. organic-chemistry.org
Ring Expansion and Contraction Processes in Spirocyclic Systems
Spirocyclic systems can undergo rearrangement reactions that lead to an increase or decrease in the size of one of the rings. These processes are often driven by the release of ring strain or the formation of a more stable carbocation intermediate.
Ring Expansion: The oxetane ring of this compound is susceptible to ring expansion, particularly under acidic conditions. acs.org For example, treatment with acid could lead to the opening of the oxetane to form a carbocation at the spiro center. A subsequent migration of one of the C-S bonds of the thiacyclohexane ring could result in the expansion of the oxetane to a five-membered tetrahydrofuran ring, while contracting the thiacyclohexane ring. Such rearrangements, like the Pinacol and related semipinacol rearrangements, are common in cyclic systems involving carbocation intermediates adjacent to a strained ring. wikipedia.orgmasterorganicchemistry.com
Ring Contraction: Ring contraction of the six-membered thiacyclohexane ring is also conceivable, though it typically requires specific functionalization. For instance, a Favorskii rearrangement could be employed if an α-haloketone functionality were installed within the thiacyclohexane ring. wikipedia.org Another potential pathway is the Wolff rearrangement of an α-diazoketone derivative, which proceeds via a carbene intermediate to yield a contracted ring system. ntu.ac.uklibretexts.org These methods provide synthetic routes to novel spirocyclic structures with different ring size combinations.
Functionalization and Derivatization Reactions
Beyond reactions that alter the core spirocyclic framework, functional groups can be introduced or modified on the this compound skeleton.
The reactivity of the heteroatoms and adjacent carbon atoms provides opportunities for selective functionalization.
Reactions at the Sulfur Center: The sulfur atom in the thiacyclohexane ring is nucleophilic and can react with a range of electrophiles. masterorganicchemistry.com For example:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would yield a sulfonium salt.
Oxidation: Controlled oxidation with reagents like hydrogen peroxide or m-CPBA can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. These transformations alter the electronic properties and steric environment of the ring.
Reactions at Carbon Centers:
α-Carbon Functionalization: The carbon atoms adjacent to the sulfur can be deprotonated with a strong base (e.g., n-butyllithium) to form a carbanion. This nucleophilic species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce substituents at the C6 and C8 positions.
Electrophilic Substitution: As the thiacyclohexane ring is a saturated aliphatic system, it does not undergo electrophilic aromatic substitution. organicchemistrytutor.comresearchgate.net Reactions with electrophiles would likely occur at the more electron-rich sulfur atom.
The rigid, three-dimensional structure of the spirocyclic scaffold can influence the outcome of reactions, enabling stereo- and regioselective transformations.
Regioselectivity: As discussed in the context of ring-opening, the regioselectivity of reactions involving the oxetane ring is highly controllable. magtech.com.cn For the thiacyclohexane ring, regioselective functionalization can be achieved by leveraging the directing effects of the sulfur atom or other pre-installed functional groups.
Stereoselectivity: The spirocyclic nature of the molecule can create distinct steric environments on either side of the rings. This can be exploited to direct the approach of reagents from the less hindered face, leading to high diastereoselectivity in reactions such as reductions, epoxidations, or additions to functional groups on the thiacyclohexane ring. For instance, the reduction of a ketone at the C6 position would likely favor the formation of one diastereomer of the corresponding alcohol due to the steric shielding by the oxetane portion of the molecule. Such stereocontrol is a cornerstone of modern synthetic chemistry for building complex molecular architectures. bohrium.com
Scientific Literature Lacks Data on this compound
A comprehensive review of available scientific databases and chemical literature has revealed a significant gap in the current body of research: there is no specific information available on the chemical compound “this compound.”
Despite targeted searches for its synthesis, reactivity, and potential applications, no scholarly articles or patents detailing the properties or transformations of this specific spirocyclic system could be identified. The requested article, which was to focus on the reactivity and transformation pathways of this compound, including its chalcogen modifications, cycloaddition reactions, and catalytic transformations, cannot be generated due to the absence of foundational research on the compound.
Searches were broadened to include related terms such as "thiaspiro[3.5]nonane derivatives," "oxetane-thiane spirocycles," and "sulfur-containing spiro compounds." While these inquiries yielded information on a variety of other spirocyclic systems, including the nitrogen analog 2-Oxa-7-azaspiro[3.5]nonane and various other thiaspirocycles with different ring structures, no data was found that specifically pertained to the this compound framework.
This lack of information prevents a scientifically accurate discussion of the following topics outlined in the initial request:
Catalytic Transformations Utilizing Spiro[3.5]nonane Cores:There is no literature to suggest that this compound or its derivatives have been explored as catalysts or as substrates in catalytic transformations.
The Unexplored Potential of this compound in Advanced Chemical Applications
The unique three-dimensional architecture of spirocyclic compounds, which feature two rings connected by a single common atom, has garnered significant interest in various fields of chemistry. nih.govwikipedia.org The compound this compound, which incorporates both an oxetane and a thiane (B73995) ring sharing a spirocyclic center, represents a structurally intriguing yet largely unexplored molecule. While specific research on the advanced applications of this compound is not extensively available in public literature, its constituent structural motifs—the spirocycle, the oxetane ring, and the thia-ether linkage—suggest a range of potential future applications in materials science, supramolecular chemistry, and catalysis. This article will explore these prospective roles based on the known properties and applications of structurally related compounds.
Advanced Applications and Future Research Directions
for this compound
The unique three-dimensional architecture of spirocyclic compounds, such as this compound, presents a compelling frontier in medicinal chemistry and materials science. While direct research on this specific scaffold is nascent, the broader field of oxa-thia spirocycles is ripe with potential. Future research is poised to unlock the full capabilities of this structural motif, focusing on innovative synthetic strategies and novel applications.
Exploration of Underexplored Chemical Space and Diversity-Oriented Synthesis
The exploration of novel chemical structures is a primary driver of drug discovery and materials science innovation. Diversity-oriented synthesis (DOS) is a powerful strategy for systematically exploring chemical space by creating libraries of structurally diverse small molecules from a common starting material. rsc.orgmdpi.com For the this compound core, DOS offers a pathway to generate a multitude of derivatives with varied functionalities and stereochemistries.
Research into the synthesis of other spirocyclic systems provides a blueprint for how this can be achieved. For instance, multicomponent condensation reactions have been used to rapidly assemble complex azaspirocycles. nih.gov A similar approach could be envisioned for this compound, where strategic selection of building blocks could introduce points of diversity around the core structure. The goal of such a DOS approach would be to create a library of analogues, each with a unique substitution pattern that could be screened for a wide range of biological activities or material properties.
Key to this exploration is the ability to control the reactions to produce a wide array of structures, including different ring sizes and functional groups. rsc.orgcam.ac.uk By systematically modifying the substituents on the oxetane and tetrahydrothiopyran (B43164) rings, researchers can fine-tune the physicochemical properties of the resulting molecules, such as solubility and lipophilicity, which are critical for drug development.
Table 1: Potential Points for Diversity-Oriented Synthesis on the this compound Scaffold
| Position on Scaffold | Potential Modifications | Rationale for Diversification |
| Nitrogen Atom (if present as an aza-analogue) | Alkylation, Acylation, Arylation | Modulate basicity, introduce new binding interactions |
| Sulfur Atom | Oxidation (to sulfoxide (B87167), sulfone) | Alter polarity, hydrogen bonding capacity, and metabolic stability |
| Carbon Atoms of the Tetrahydrothiopyran Ring | Introduction of alkyl, aryl, or functional groups | Explore steric and electronic effects on target binding |
| Carbon Atoms of the Oxetane Ring | Substitution with various groups | Influence ring strain and reactivity |
Green Chemistry Approaches and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov The synthesis of this compound and its derivatives presents an opportunity to implement these principles from the ground up.
One promising green approach is the use of microwave-assisted synthesis. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov For the construction of the spirocyclic core, microwave irradiation could facilitate key cyclization steps, minimizing the potential for side reactions and decomposition.
Another tenet of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. The development of tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, is a powerful strategy for improving atom economy. beilstein-journals.org For example, a [3+(2+1)] annulation strategy has been reported for the synthesis of oxa/thia-spirohydroquinolines, demonstrating a high degree of atom utilization. researchgate.net Adopting similar strategies for this compound would streamline the synthesis and reduce waste. Furthermore, the selection of environmentally benign solvents and catalysts is crucial for a sustainable synthetic process.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Spirocycles
| Synthesis Parameter | Conventional Approach | Green Chemistry Approach |
| Energy Source | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) nih.govnih.gov |
| Solvents | Chlorinated solvents (e.g., DCM) | Water, ethanol, or solvent-free conditions nih.gov |
| Catalysis | Stoichiometric reagents, heavy metals | Catalytic amounts of reusable catalysts |
| Reaction Steps | Multiple, with isolation of intermediates | One-pot or tandem reactions beilstein-journals.org |
| Atom Economy | Often low, with significant byproducts | High, maximizing incorporation of starting materials researchgate.net |
High-Throughput Screening and Combinatorial Library Design for Chemical Discovery
The creation of diverse molecular libraries through DOS is most powerful when coupled with high-throughput screening (HTS) to rapidly identify compounds with desired biological activities. nih.gov A combinatorial library of this compound derivatives could be screened against a wide array of biological targets, such as enzymes and receptors, to uncover novel lead compounds for drug discovery.
The design of such a library is critical. Building on the concept of privileged structures, which are molecular scaffolds that are able to bind to multiple biological targets, the this compound core could be systematically decorated with a variety of functional groups. This approach has been successfully used to identify potent antagonists for G-protein-coupled receptors from a spirodiketopiperazine library. nih.gov
Quantitative HTS (qHTS) represents a significant advancement over traditional single-concentration screening, as it generates concentration-response curves for every compound in a library. nih.gov This provides a much richer dataset, allowing for the immediate identification of compounds with varying potencies and efficacies and helping to elucidate structure-activity relationships directly from the primary screen. The application of qHTS to a this compound library could accelerate the discovery of new chemical probes and potential therapeutic agents. The versatility of modern screening platforms allows for the testing of millions of compounds in a very short time frame, making the screening of large combinatorial libraries feasible. nih.gov
Table 3: Hypothetical High-Throughput Screening Cascade for a this compound Library
| Screening Stage | Description | Purpose |
| Primary Screen | Quantitative HTS against a panel of diverse biological targets (e.g., kinases, GPCRs, ion channels). nih.gov | Identify initial "hit" compounds that modulate target activity. |
| Hit Confirmation | Re-testing of primary hits in the same assay to confirm activity and rule out false positives. | Validate the initial findings. |
| Dose-Response Analysis | Generation of full concentration-response curves for confirmed hits. | Determine potency (e.g., IC50, EC50) and efficacy. |
| Selectivity Profiling | Screening of confirmed hits against a panel of related targets. | Assess the selectivity of the compounds and identify potential off-target effects. |
| Structure-Activity Relationship (SAR) Analysis | Correlation of the chemical structures of active compounds with their biological activity. nih.gov | Guide the design of more potent and selective analogues for the next round of synthesis. |
Q & A
Q. Table 1: Representative Synthetic Routes
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Pd/C, H₂, ethanol | 2-Oxa-7-azaspiro[3.5]nonane oxalate | 75-85 | |
| Oxalic acid, RT | Hemioxalate salt | >90 |
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data for spirocyclic analogs?
Answer:
Discrepancies in functional profiles (e.g., sigma receptor binding vs. EGFR inhibition) arise from subtle structural variations:
- Substituent effects : For example, replacing nitrogen with sulfur (e.g., 2-thia vs. 2-aza) alters electron density and steric bulk, impacting receptor affinity .
- Spiro ring size : Smaller rings (e.g., [3.5] vs. [4.4]) constrain conformational flexibility, affecting ligand-receptor docking .
- Methodological validation : Use competitive binding assays (e.g., radioligand displacement) and molecular dynamics simulations to quantify binding kinetics and validate SAR trends .
Critical Data:
- Compound 4b (2,7-diazaspiro[3.5]nonane): Partial agonist at sigma receptors (EC₅₀ = 120 nM) .
- Compound 5b (structural analog): Antagonist activity (IC₅₀ = 85 nM) due to a single methyl group difference .
Basic: What physicochemical properties of this compound are critical for experimental stability?
Answer:
Key properties include:
- Density : 1.048 g/cm³ (affects solubility in polar solvents) .
- Boiling point : 208.4°C at 760 mmHg (dictates distillation or sublimation purification methods) .
- Storage : Requires 2-8°C in airtight, light-protected containers to prevent oxidation or hydrolysis .
- Hygroscopicity : Hemioxalate salts reduce moisture sensitivity compared to free bases .
Advanced: How can computational models predict the pharmacological potential of this compound derivatives?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to simulate interactions with target receptors (e.g., sigma-1 or EGFR). For example, 2-oxa-6-azaspiro[3.4]octane derivatives showed enhanced EGFR inhibition due to optimal cavity filling in kinase domains .
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and CNS permeability .
- Gradient theory : Predicts nucleation rates for aerosolized forms (relevant for inhalation studies) .
Q. Table 2: Computational Parameters
| Parameter | Tool/Model | Outcome |
|---|---|---|
| Ligand-receptor affinity | Molecular docking | ΔG = -9.2 kcal/mol (sigma-1) |
| Solubility | COSMO-RS | 0.8 mg/mL (aqueous buffer) |
Advanced: What experimental designs address challenges in characterizing spirocyclic compound reactivity?
Answer:
- Controlled oxidation : Monitor thioether-to-sulfone conversion using H₂O₂ or mCPBA, tracked via ¹H NMR .
- Stability assays : Accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., sulfonate esters) .
- Stereochemical analysis : Use X-ray crystallography or NOESY NMR to resolve spiro ring conformers .
Q. Case Study :
- 7-Tosyl-1,7-diazaspiro[3.5]nonane : Oxidative instability required replacing tosyl groups with Boc protection for long-term storage .
Basic: How are spirocyclic intermediates like this compound utilized in drug discovery?
Answer:
- Scaffold diversification : Introduce substituents (e.g., hydroxymethyl, cyano) via Grignard or nucleophilic aromatic substitution .
- Pharmacophore integration : Spiro rings mimic peptide β-turns, enhancing bioavailability in protease inhibitors .
- Case Example : Benzothiazinones with 2-benzyl-2,7-diazaspiro[3.5]nonane moieties showed antitubercular activity (MIC = 0.2 µg/mL) .
Advanced: What mechanistic insights explain contradictory bioactivity in spirocyclic compounds?
Answer:
- Receptor subtype selectivity : 2-Oxa-7-thiaspiro derivatives may bind sigma-2 receptors with higher affinity than sigma-1, conflicting with initial assays .
- Metabolic interference : Sulfur atoms in thiaspiro rings undergo hepatic CYP450-mediated oxidation, altering in vivo efficacy .
- Epimeric mixtures : Undetected stereoisomers during synthesis can skew IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
